molecular formula C19H19NO4 B2538191 N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1421480-78-5

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2538191
CAS No.: 1421480-78-5
M. Wt: 325.364
InChI Key: JKTLKTLCLZDREI-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that combines a furan ring, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

  • Formation of the Furan-2-yl-3-hydroxypropyl Intermediate

      Starting Materials: Furan-2-carbaldehyde and a suitable Grignard reagent (e.g., 3-bromopropanol).

      Reaction Conditions: The Grignard reagent is prepared by reacting 3-bromopropanol with magnesium in anhydrous ether. This reagent is then added to furan-2-carbaldehyde under an inert atmosphere to form the furan-2-yl-3-hydroxypropyl intermediate.

  • Coupling with Naphthalen-2-yloxyacetic Acid

      Starting Materials: The furan-2-yl-3-hydroxypropyl intermediate and naphthalen-2-yloxyacetic acid.

      Reaction Conditions: The intermediate is reacted with naphthalen-2-yloxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature until the coupling is complete.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF).

      Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

  • Medicinal Chemistry

      Potential Drug Candidate: Investigated for its potential as a therapeutic agent due to its unique structural features.

      Biological Activity: Studied for its effects on various biological targets, including enzymes and receptors.

  • Materials Science

      Polymer Synthesis: Used as a monomer or building block in the synthesis of advanced polymers with specific properties.

      Organic Electronics: Explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Organic Synthesis

      Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.

      Catalysis: Utilized in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets:

  • Molecular Targets

      Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

      Receptors: Can bind to receptors, modulating their activity and influencing cellular signaling.

  • Pathways Involved

      Signal Transduction: Alters signal transduction pathways, affecting cellular responses.

      Gene Expression: May influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

      N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.

      N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(benzyloxy)acetamide: Contains a benzyloxy group, offering different chemical properties.

  • Uniqueness

      Structural Features: The combination of a furan ring, a naphthalene moiety, and an acetamide group provides unique chemical and physical properties.

      Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17(18-6-3-11-23-18)9-10-20-19(22)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12,17,21H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLKTLCLZDREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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